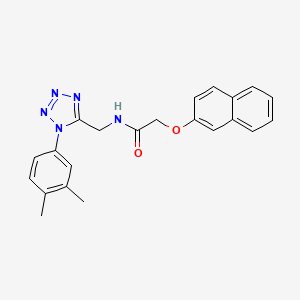

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

Description

N-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic acetamide derivative featuring a tetrazole core substituted with a 3,4-dimethylphenyl group and a naphthalen-2-yloxy-linked acetamide side chain. Tetrazoles are nitrogen-rich heterocycles known for their bioisosteric resemblance to carboxylic acids, enhancing metabolic stability and bioavailability in drug design . The 3,4-dimethylphenyl substituent likely contributes to steric and electronic modulation, while the naphthalenyloxy group may enhance lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name |

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c1-15-7-9-19(11-16(15)2)27-21(24-25-26-27)13-23-22(28)14-29-20-10-8-17-5-3-4-6-18(17)12-20/h3-12H,13-14H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRIAXNSTVKECN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC4=CC=CC=C4C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 298.35 g/mol. The structure features a tetrazole ring, which is known for its diverse biological activities, and a naphthalene moiety that may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Tetrazole Ring : The starting material, 3,4-dimethylphenylhydrazine, reacts with sodium azide under acidic conditions to form the tetrazole derivative.

- Coupling Reaction : The resulting tetrazole is then coupled with 2-naphthyloxyacetyl chloride to yield the final product.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar tetrazole derivatives demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial |

| Control (Penicillin) | 31 | Standard |

Anti-inflammatory Properties

Tetrazole derivatives are also being explored for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis .

Anticancer Potential

The compound has been evaluated for anticancer activity against various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways .

The proposed mechanism of action involves the interaction of the tetrazole moiety with specific enzymes or receptors within cells. The compound may act as an inhibitor or modulator, affecting cellular processes such as proliferation and apoptosis. Additionally, the naphthalene component may enhance lipophilicity, improving membrane permeability and bioavailability .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

- Antimicrobial Efficacy : A series of tetrazole compounds were synthesized and screened for antimicrobial activity using the disc diffusion method. Results demonstrated significant zones of inhibition against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assays : In vitro studies on various cancer cell lines showed that certain tetrazole derivatives exhibited dose-dependent cytotoxic effects, suggesting potential as chemotherapeutic agents .

- Inflammation Models : Animal models treated with tetrazole compounds showed reduced markers of inflammation compared to controls, indicating their potential utility in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazole-Based Analogs (1H-1,2,3-Triazole Derivatives)

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) () share structural similarities with the target compound but differ in their heterocyclic core (triazole vs. tetrazole). Key distinctions include:

- Acidity : Tetrazoles (pKa ~4.9) are more acidic than triazoles (pKa ~10), mimicking carboxylates in physiological conditions .

- Synthesis : Triazoles are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), whereas tetrazoles are often formed via [2+3] cycloaddition between nitriles and azides .

- Spectral Data : The target compound’s IR spectrum would show a C=O stretch near 1670–1680 cm⁻¹, similar to triazole analogs (e.g., 6b: 1682 cm⁻¹), but with distinct N–H stretches for the tetrazole NH (3260–3300 cm⁻¹) .

Table 1: Comparative Spectral Features

| Compound | C=O Stretch (cm⁻¹) | N–H Stretch (cm⁻¹) | Key NMR Shifts (δ, ppm) |

|---|---|---|---|

| Target Tetrazole | ~1675 | ~3260–3300 | δ 5.3–5.5 (–OCH2, –NCH2CO–) |

| 6b (Triazole analog) | 1682 | 3292 | δ 5.38 (–NCH2CO–), 8.36 (triazole) |

| 6m (Triazole analog) | 1678 | 3291 | δ 5.40 (–NCH2CO–), 8.40 (triazole) |

Tetrazole-Based Acetamides

- N-(3,4-Dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acetamide (2j) : Synthesized in 93% yield via MCR chemistry, this compound highlights the impact of electron-donating substituents (3,4-dimethoxy) on reaction efficiency . The target compound’s 3,4-dimethyl group may similarly stabilize intermediates but with reduced polarity compared to methoxy groups.

- N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide (): This analog differs in the phenyl substitution (4-ethoxy vs. 3,4-dimethyl). The ethoxy group increases molecular weight (403.4 vs.

Table 2: Substituent Effects on Tetrazole Acetamides

Pharmacologically Active Tetrazoles

Physicochemical and Pharmacological Implications

- Bioactivity : Tetrazole’s acidity may facilitate ionic interactions with target proteins, similar to ARBs . The 3,4-dimethylphenyl group could modulate selectivity for hydrophobic binding pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.